vasostatin II
Description
Properties
CAS No. |
162164-15-0 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Synonyms |
vasostatin II |
Origin of Product |
United States |
Molecular and Cellular Biogenesis of Vasostatin Ii
Chromogranin A Gene and Post-Translational Processing to Yield Vasostatin II
This compound originates from the proteolytic cleavage of Chromogranin A (CgA), a member of the granin family of acidic secretory glycoproteins. nih.gov The gene encoding human CgA, CHGA, is located on chromosome 14. nih.gov CgA is a proprotein that undergoes extensive post-translational processing to generate a variety of smaller, biologically active peptides, including this compound (corresponding to amino acid residues 1-113 of human CgA). nih.gov This processing is a critical step in the generation of functional this compound and is orchestrated by a concert of specific proteases and post-translational modifications.
Endogenous Proteases Involved in Chromogranin A Cleavage (e.g., Cathepsin, Plasmin, Kallikrein)
The conversion of the CgA proprotein into its constituent peptides, including this compound, is a multi-step process that can occur both within the cell and in the extracellular space. nih.gov This cleavage is not random but is executed by specific endogenous proteases that recognize and cleave at particular sites within the CgA sequence. Among the key enzymes implicated in this process are Cathepsin L, Plasmin, and Kallikrein. nih.gov
Cathepsin L: This cysteine protease is known to be involved in the processing of various neuropeptides. Research has shown that Cathepsin L colocalizes with CgA in the secretory vesicles of chromaffin cells, suggesting its role in the intracellular processing of CgA. nih.gov In vitro studies have further demonstrated that Cathepsin L can cleave CgA in a time- and dose-dependent manner. nih.gov
Plasmin: A serine protease and a key component of the fibrinolytic system, plasmin has been identified as another important enzyme in the processing of CgA. nih.govjci.org It can cleave CgA at multiple sites to generate a range of fragments. jci.org The activity of plasmin in cleaving CgA can be localized to the cell surface, suggesting a mechanism for extracellular processing of CgA following its secretion. jci.org
Kallikrein: Plasma kallikrein, a serine protease, has also been shown to be involved in the fragmentation of CgA. nih.gov Studies on bovine CgA have indicated that plasma kallikrein preferentially cleaves at single arginine residues, contributing to the diverse pool of CgA-derived peptides. nih.gov
The concerted action of these and other proteases, such as prohormone convertases, ensures the controlled liberation of this compound and other bioactive peptides from the CgA precursor. nih.gov The specific proteases involved and the extent of cleavage can vary depending on the tissue and the physiological conditions. oup.com
Role of Phosphorylation in this compound Production
Post-translational modifications of CgA, particularly phosphorylation, play a significant role in modulating its proteolytic processing. In the case of bovine CgA, it has been discovered that this compound is phosphorylated at the serine residue at position 81 (Ser-81). nih.govinrc.it This phosphorylation site is located in close proximity to the cleavage site that generates Vasostatin I (residues 1-76), a shorter N-terminal fragment of CgA. nih.govinrc.it
The strategic location of this phosphate (B84403) group suggests that phosphorylation at Ser-81 is a regulatory mechanism involved in the formation of the N-terminal vasostatins. nih.gov This modification can influence the conformation of the CgA protein, potentially altering its susceptibility to cleavage by specific proteases and thereby directing the processing pathway towards the production of Vasostatin I or II. nih.govinrc.it While the human isoform of CgA contains a serine at the corresponding position (Ser-80), it has been noted that this residue is not modified in the same way. inrc.it
Intracellular Localization and Secretory Pathways of this compound
As a cleavage product of CgA, the intracellular localization and secretory pathway of this compound are intrinsically linked to those of its precursor. CgA is predominantly found in the large dense-core secretory granules of neuroendocrine cells and neurons. nih.gov These granules serve as storage compartments for hormones and neuropeptides, which are released into the extracellular space upon physiological stimulation in a process known as exocytosis.
The processing of CgA to this compound can occur both intracellularly, within these secretory granules, and extracellularly, after the release of CgA from the cell. nih.gov This dual-location processing allows for a dynamic regulation of the levels of bioactive peptides. Intragranular processing allows for the co-release of this compound along with other signaling molecules, while extracellular cleavage provides a mechanism to generate active peptides at their site of action.
Regulation of this compound Biosynthesis and Catabolism
The bioavailability of this compound is governed by the balance between its biosynthesis from CgA and its subsequent degradation, or catabolism.
Biosynthesis Regulation: The biosynthesis of this compound is primarily regulated at the level of CgA gene expression and the activity of the proteases responsible for its cleavage. Conditions that upregulate the expression of the CHGA gene will lead to an increased production of the CgA precursor, making more substrate available for the generation of this compound. Furthermore, the activity of proteases like Cathepsin L, Plasmin, and Kallikrein can be modulated by various physiological and pathological states, such as inflammation, which can, in turn, affect the rate of this compound production. oup.com
Catabolism: The breakdown of this compound is an important mechanism for terminating its biological activity. The enzyme Dipeptidyl Peptidase IV (DPP4) has been identified as playing a role in the catabolism of both Vasostatin I and II. For this compound, N-terminal degradation by DPP4 has been observed to occur following initial degradation in its C-terminal domain. The regulation of DPP4 activity, which can be influenced by factors such as Angiotensin II, therefore represents a key control point in the catabolism of this compound. researchgate.net
Molecular Mechanisms of Action of Vasostatin Ii
Receptor-Mediated Signaling Pathways
The actions of vasostatin II are significantly tied to its ability to influence the renin-angiotensin system, a critical regulator of cardiovascular homeostasis.
A pivotal element in the signaling cascade of this compound is the upregulation of angiotensin-converting enzyme 2 (ACE2). dartmouth.eduuma.es ACE2 is a cell surface receptor with enzymatic activity, playing a crucial role in counterbalancing the effects of the pro-inflammatory and vasoconstrictive peptide, angiotensin II. asbmb.orgmdpi.com Research has demonstrated that the pro-angiogenic effects of this compound in ischemic tissues are mediated by ACE2. researchgate.netresearchgate.net By increasing ACE2 expression, this compound effectively enhances the conversion of angiotensin II to angiotensin-(1-7), shifting the balance towards a more protective and regenerative vascular phenotype. mdpi.cominrc.it This upregulation of ACE2 is a critical step in initiating the downstream signaling events that contribute to the therapeutic effects of this compound. dartmouth.eduuma.es
The upregulation of ACE2 by this compound directly leads to an increased generation of angiotensin-(1-7). dartmouth.eduuma.es Angiotensin-(1-7) is a biologically active peptide with vasodilatory, anti-proliferative, and anti-inflammatory properties. explorationpub.com It exerts its effects by binding to its specific G protein-coupled receptor, the Mas receptor. explorationpub.comfrontiersin.org The activation of the Mas receptor by angiotensin-(1-7) is a key event in the signaling pathway of this compound. dartmouth.eduuma.es This interaction triggers a cascade of intracellular events that oppose the detrimental actions of angiotensin II, thereby promoting vascular health. explorationpub.comfrontiersin.org The ACE2/angiotensin-(1-7)/Mas receptor axis is therefore a central component of the receptor-mediated signaling of this compound. inrc.itfrontiersin.org
The signaling cascade initiated by this compound and the subsequent activation of the ACE2/angiotensin-(1-7)/Mas axis culminates in the activation of specific intracellular transcription factors. dartmouth.eduuma.es In endothelial cells, this pathway leads to the activation of Signal Transducer and Activator of Transcription 3 (STAT3). dartmouth.eduuma.es STAT3 is a crucial mediator of various cellular processes, including cell growth and survival. frontiersin.org Its activation in endothelial cells by this compound contributes to the pro-angiogenic effects of the peptide. dartmouth.eduuma.es
In macrophages, this compound signaling results in the activation of Krüppel-like factor 4 (KLF4). dartmouth.eduuma.esresearchgate.net KLF4 is a transcription factor known to be involved in regulating macrophage polarization. plos.org The activation of KLF4 by this compound promotes a shift in macrophage phenotype from a pro-inflammatory M1 state to an anti-inflammatory and pro-angiogenic M2 state. researchgate.netinrc.it This modulation of macrophage function is a key aspect of the therapeutic potential of this compound in inflammatory vascular diseases.
Non-Canonical and Receptor-Independent Signaling Modalities
Beyond its well-defined receptor-mediated pathways, this compound also appears to engage in signaling mechanisms that are not dependent on a specific receptor.
While specific receptors for this compound have not been fully elucidated, there is evidence to suggest that it can directly interact with components of the cell membrane. inrc.it Like its parent molecule, chromogranin A, and its counterpart, vasostatin-1, this compound may interact with membrane phospholipids, such as phosphatidylserine. inrc.it The plasma membrane, a semipermeable lipid bilayer, provides a dynamic interface for such interactions. genome.gov These interactions could be facilitated by the physicochemical properties of the peptide, potentially leading to its internalization into the cell. nih.gov The process of internalization can occur through various mechanisms, including receptor-mediated endocytosis or passive uptake. dovepress.com The ability of this compound to interact directly with the cell membrane and potentially enter the cell provides an alternative route for influencing cellular function, independent of traditional receptor binding. researchgate.net
Once inside the cell, or through its interactions with the membrane, this compound may modulate key intracellular signaling cascades. One such pathway is the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. frontiersin.orgqiagen.com While direct evidence for this compound's modulation of this pathway is still emerging, the related peptide, vasostatin-1, has been shown to activate the PI3K/AKT pathway. inrc.it Given the structural similarities and overlapping functions, it is plausible that this compound could also influence this critical signaling hub. The modulation of the AKT/mTOR pathway could have significant implications for the cellular responses to this compound, including its effects on angiogenesis and cell proliferation. frontiersin.org
Regulation of Nitric Oxide (NO) Bioavailability and Endothelial Nitric Oxide Synthase (eNOS) Activity
Vasostatin-II, a peptide derived from chromogranin A, plays a significant role in vascular regulation through its influence on nitric oxide (NO) bioavailability. NO is a critical signaling molecule that is essential for maintaining vascular tone and structure. inrc.it A decrease in the bioavailability of NO, often due to impaired activity of endothelial nitric oxide synthase (eNOS), is a key factor in the development of endothelial dysfunction and atherosclerosis. inrc.itresearchgate.net
Vasostatin-II has been shown to exert vasodilatory effects, in part, by enhancing the bioavailability of NO. researchgate.net This mechanism contributes to its protective role against atherosclerosis. By increasing the availability of NO, vasostatin-II helps to maintain normal endothelial function, which is crucial for preventing the structural changes in blood vessels that are characteristic of cardiovascular disease. inrc.it The process of NO synthesis by eNOS is dependent on various cofactors and can be inhibited by substances like asymmetric dimethylarginine (ADMA). inrc.it While the precise mechanisms of vasostatin-II's interaction with the eNOS pathway are still under investigation, its ability to enhance NO bioavailability is a key aspect of its cardiovascular effects. researchgate.net
The regulation of eNOS activity is a complex process. For instance, the adipocytokine vaspin has been found to increase eNOS activity by reducing the levels of the endogenous inhibitor ADMA. inrc.it This action is mediated through a STAT3-dependent activation of DDAH II gene expression. inrc.it Furthermore, vaspin can also increase the phosphorylation of eNOS in a manner dependent on STAT3 activation. inrc.it While these specific pathways are described for vaspin, they highlight the intricate regulatory networks that control NO bioavailability, a system that vasostatin-II also modulates to exert its vascular effects.
| Factor | Effect on NO/eNOS | Mediating Molecules/Pathways | Reference |
|---|---|---|---|
| Vasostatin-II | Enhances NO bioavailability, leading to vasodilation. | Contributes to protection against atherosclerosis. | researchgate.net |
| Asymmetric Dimethylarginine (ADMA) | Endogenous competitive inhibitor of eNOS. | Inhibition of eNOS phosphorylation. | inrc.it |
| Vaspin | Increases eNOS activity and phosphorylation. | Reduces ADMA levels via STAT3-mediated DDAH II expression. | inrc.it |
Impact on Small Rho GTPase Signaling (e.g., Rac1, Pak1)
Vasostatin-II has been identified as a modulator of the small Rho GTPase signaling pathway, specifically impacting Rac1 and its downstream effector, p21-activated kinase 1 (Pak1). The Rho family of GTPases, which includes RhoA, Rac1, and Cdc42, are crucial regulators of various cellular processes, including cytoskeletal organization, cell migration, and proliferation. mdpi.comcreative-diagnostics.com These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. cytoskeleton.com
Research has demonstrated that vasostatin-II can directly influence this pathway. In a study using primary monocytes and the THP-1 cell line, stimulation with vasostatin-II resulted in a dose-dependent decrease in the expression of Rac1 and the subsequent inactivation of Pak1. researchgate.net This inhibitory effect on the Rac1/Pak1 signaling axis is significant as this pathway is implicated in the recruitment and migration of monocytes and macrophages, key events in the development of atherosclerosis. researchgate.net
The Rac1/Pak1 signaling cascade is a central hub for various cellular activities. Rac1, when activated, binds to and stimulates the kinase activity of PAKs, which are essential for multiple signaling pathways that can lead to cellular transformation. mdpi.com For example, the Rac1 effector Pak1 can activate AKT, a protein kinase involved in cell survival. mdpi.com By downregulating Rac1 expression and inhibiting Pak1 activation, vasostatin-II can interfere with these downstream signaling events, contributing to its anti-inflammatory and anti-atherosclerotic properties. researchgate.net This mechanism highlights a distinct pathway through which vasostatin-II exerts its protective effects on the vasculature, independent of its influence on nitric oxide bioavailability.
| Compound/Protein | Effect on Rho GTPase Signaling | Cell Type/Model | Observed Outcome | Reference |
|---|---|---|---|---|
| Vasostatin-II | Dose-dependent decrease of Rac1 expression and inactivation of Pak1. | Mice primary monocytes and THP-1 cells. | Inhibition of monocyte/macrophage recruitment. | researchgate.net |
| Rac1 | Activates Pak1 upon GTP-binding. | General cellular signaling. | Promotes cell migration and proliferation. | mdpi.com |
| Pak1 | Effector kinase for Rac1. | General cellular signaling. | Can activate AKT signaling pathway. | mdpi.com |
Biological Roles and Physiological Functions of Vasostatin Ii in Experimental Models
Cardiocirculatory System Regulation
Vasostatin II exerts notable influence over the circulatory system, with research highlighting its roles in vasodilation, regulation of vascular tone, and protection against ischemic events. These functions underscore its potential as a key modulator of cardiovascular homeostasis.
Vasodilatory Effects on Isolated Vessels
The name "vasostatin" itself alludes to the vasodilatory capabilities of this peptide family. inrc.it Both vasostatin-1 and vasostatin-2 have been shown to induce vasorelaxation in isolated arterial vessels. inrc.itresearchgate.net This effect is partly attributed to the enhancement of nitric oxide (NO) bioavailability, a critical signaling molecule in the regulation of vascular tone. inrc.itoup.com Studies on isolated human conduit vessels have demonstrated that N-terminal fragments of CgA, including vasostatin-2, can suppress vasoconstriction. scielo.br This direct action on blood vessels suggests an intrinsic mechanism for blood pressure regulation. ahajournals.org
Influence on Vascular Tone and Blood Pressure Homeostasis in Research Models
Vascular tone, the degree of constriction of a blood vessel, is a crucial determinant of blood pressure. cvphysiology.com this compound appears to play a role in maintaining blood pressure homeostasis by influencing this tone. ontosight.ai Its vasodilatory actions contribute to the reduction of peripheral resistance, which is a key factor in blood pressure regulation. cvphysiology.comukzn.ac.za In research models, vasostatin-2 has been identified as a vasoregulatory peptide that can modulate the vasoconstrictive effects of other potent molecules like angiotensin II. ahajournals.org This suggests a counter-regulatory role for this compound in conditions that would otherwise lead to elevated blood pressure. ahajournals.org The inhibitory cardiovascular actions of vasostatins, including effects on blood pressure, are thought to occur through an increase in vagal tone and a reduction in sympathetic tone. inrc.it
Protection Against Ischemic Damage in Pre-clinical Models
This compound has demonstrated significant protective effects against ischemic damage in various pre-clinical settings. inrc.itoup.com It is implicated in protecting the myocardium against ischemic injury and is considered a potential therapeutic target for coronary heart disease. inrc.itoup.com In animal models of myocardial infarction, treatment with vasostatin-2 has been shown to prevent ischemic heart failure. nih.gov This protection is associated with a reduction in infarct size, cardiac remodeling, fibrosis, and inflammation. nih.gov Furthermore, vasostatin-2 has been found to stimulate ischemia-induced angiogenesis, the formation of new blood vessels, which can help restore blood flow to damaged tissues. inrc.it Studies have shown that vasostatin-2 protects against ischemia/reperfusion-induced myocardial dysfunction. semanticscholar.orgmdpi.com
Atherosclerosis Progression and Regression in Animal Models
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. nih.gov this compound has been shown to play a protective role in the development and progression of this disease in animal models.
Attenuation of Atherosclerotic Lesion Development in Apolipoprotein E-Deficient Mice
Apolipoprotein E-deficient (ApoE-/-) mice are a widely used model for studying atherosclerosis. Research has shown that administration of vasostatin-2 to these mice, particularly when fed a high-fat diet, significantly attenuates the development of atherosclerotic lesions. inrc.itnih.gov In one study, vasostatin-2 treatment led to a remarkable 65% reduction in lesion size in the en face aorta and a 41% reduction in the aortic root. nih.gov This anti-atherosclerotic effect is attributed to the inhibition of monocyte/macrophage recruitment to the vessel wall and a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and vascular cell adhesion molecule-1 (VCAM-1). inrc.itnih.gov Chronic infusion of vasostatin-2 has been shown to suppress the development of atherosclerosis in the aorta of these mice. semanticscholar.orgmdpi.com
| Research Finding | Model | Outcome | Reference |
| Attenuation of atherosclerotic burden | ApoE-/- mice on a high-fat diet | Reduced lesion size | inrc.it |
| Suppression of aortic atherosclerotic lesion development | ApoE-/- mice | Reduced plaque formation and macrophage infiltration | semanticscholar.orgnih.gov |
| Reduction in lesion size (En face and aortic root) | ApoE-/- mice on a high-fat diet | 65% and 41% reduction, respectively | nih.gov |
| Decreased MOMA-2 positive area | ApoE-/- mice | 64% reduction | nih.gov |
Inhibition of Foam Cell Formation in Macrophages
The formation of foam cells, which are macrophages that have engulfed large amounts of lipids, is a critical early event in the development of atherosclerotic plaques. e-coretvasa.cz Vasostatin-2 has been shown to inhibit this process. inrc.it While some studies specifically highlight vasostatin-1's role in suppressing oxidized LDL-induced foam cell formation by downregulating CD36 and upregulating ABCA1 in macrophages, the broader family of vasostatins, including vasostatin-2, is recognized for its ability to reduce foam cell formation. inrc.itnih.gov This action helps to limit the accumulation of lipids within the arterial wall, thereby slowing the progression of atherosclerosis. inrc.it
| Process | Effect of Vasostatin-2 | Mechanism | Reference |
| Foam Cell Formation | Inhibition | Suppression of lipid uptake by macrophages | inrc.it |
| Atherosclerosis | Attenuation | Reduced monocyte/macrophage recruitment and inflammation | inrc.itnih.gov |
Suppression of Monocyte/Macrophage Recruitment to Vascular Endothelium
Vasostatin-II has been shown to inhibit the recruitment of monocytes and macrophages to the vascular endothelium, a critical early step in the development of atherosclerosis. nih.gov Studies using apolipoprotein E-deficient (ApoE-/-) mice, a common model for atherosclerosis, revealed that treatment with vasostatin-II attenuated the size of atherosclerotic lesions. nih.gov This effect was associated with a reduction in the area positive for MOMA-2, a marker for macrophages. nih.gov
Mechanistically, vasostatin-II has been observed to suppress the adhesion of leukocytes to the walls of mesenteric arteries in ApoE-/- mice, as demonstrated by intravital microscopy. nih.gov In a mouse model of thioglycollate-induced peritonitis, vasostatin-II significantly decreased the number of inflammatory monocytes and macrophages recruited to the peritoneal cavity. nih.gov Furthermore, it was found that fewer fluorescently labeled Ly-6Chi monocytes accumulated in the aortic sinus lesions of ApoE-/- mice following treatment with vasostatin-II. nih.gov In vitro studies have corroborated these findings, showing that vasostatin-II can attenuate the adhesion of U937 monocytes, a human monocytic cell line, to endothelial cells. nih.gov The underlying mechanism for this inhibition of monocyte/macrophage recruitment involves the downregulation of Rac1 expression and the inactivation of Pak1 in monocytes. nih.gov
Angiogenesis and Arteriogenesis Modulation
The influence of vasostatin-II on the formation of new blood vessels (angiogenesis) and the remodeling of existing arteries (arteriogenesis) is complex and appears to be dependent on the specific biological context.
In diabetic mouse models of hindlimb and myocardial ischemia, vasostatin-II has been shown to significantly promote angiogenesis and the formation of coronary collateral vessels. nih.govoup.comresearchgate.netresearcher.life Studies have demonstrated that the administration of exogenous vasostatin-II leads to increased limb perfusion. oup.com This pro-angiogenic effect is mediated, at least in part, through the angiotensin-converting enzyme 2 (ACE2) pathway. nih.govoup.comresearchgate.net Research has also indicated a link between lower serum levels of vasostatin-II and poor coronary collateral vessel (CCV) development in diabetic patients with chronic total occlusions, further suggesting a protective role for this peptide in ischemic conditions. nih.govoup.comresearchgate.netresearcher.life
Anti-Inflammatory Effects in Research Settings
Vasostatin-II exhibits significant anti-inflammatory properties in various experimental models, contributing to its protective effects in the vasculature.
Vasostatin-II has been shown to effectively downregulate the expression of key pro-inflammatory molecules. In aortic tissues of atherosclerotic mouse models, treatment with vasostatin-II led to a remarkable reduction in the levels of vascular cell adhesion molecule-1 (VCAM-1), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). nih.govinrc.it Furthermore, circulating levels of MCP-1 and TNF-α have been found to be negatively correlated with vasostatin-II levels. nih.gov In human vascular smooth muscle cells, overexpression of vasostatin-II inhibited the release of TNF-α and interleukin-1 beta (IL-1β). nih.gov Studies have also demonstrated that both vasostatin-1 and vasostatin-2 can inhibit the expression of adhesion molecules induced by TNF-α, angiotensin II, and oxidized low-density lipoprotein (oxLDL) in human arterial endothelial cells. nih.gov This broad suppression of pro-inflammatory markers underscores the anti-inflammatory capacity of vasostatin-II.
Consistent with its anti-inflammatory actions, vasostatin-II has been found to inhibit the adhesion and migration of leukocytes. It attenuates the adhesion of human monocytes to human endothelial cells. nih.govsemanticscholar.org This effect is crucial in preventing the initial steps of inflammation in the vessel wall. The suppression of leukocyte adhesion is a key mechanism by which vasostatin-II exerts its anti-atherosclerotic effects. nih.govthieme-connect.com By reducing the expression of adhesion molecules on endothelial cells and directly impacting monocyte migratory capabilities, vasostatin-II helps to limit the inflammatory infiltrate in vascular tissues. nih.govinrc.itthieme-connect.com
Influence on Macrophage Phenotypic Polarization
Vasostatin-II plays a significant role in modulating the inflammatory environment within the vascular wall, in part by influencing the phenotypic polarization of macrophages. Macrophages are key immune cells that can adopt different functional phenotypes, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. An imbalance in the M1/M2 ratio is a hallmark of atherosclerotic plaque progression.
Experimental evidence indicates that vasostatins, the family of peptides to which vasostatin-II belongs, can promote a shift from the M1 to the M2 macrophage phenotype. inrc.it This shift is a critical component of their anti-atherosclerotic properties. By favoring the M2 phenotype, vasostatin-II contributes to the attenuation of inflammation within the plaque. inrc.it The M2 macrophages are involved in the resolution of inflammation and tissue repair, which can help to stabilize atherosclerotic lesions. This modulation of macrophage polarization is a key mechanism through which vasostatin-II exerts its protective effects on the vasculature. inrc.it
Regulation of Vascular Smooth Muscle Cell (VSMC) Biology
Vasostatin-II has been shown to directly influence the behavior of vascular smooth muscle cells (VSMCs), which are critical cellular components of the arterial wall. The proliferation and migration of VSMCs are key events in the development and progression of atherosclerosis and restenosis after angioplasty.
Inhibition of VSMC Proliferation and Migration
Research has demonstrated that vasostatin-II has an inhibitory effect on the proliferation and migration of human VSMCs. inrc.itnih.gov In experimental models, the over-expression of vasostatin-II was found to significantly suppress these cellular processes. nih.gov This is particularly relevant in the context of atherosclerosis, where the migration of VSMCs from the media to the intima and their subsequent proliferation contribute to the thickening of the arterial wall and the formation of the fibrous cap of the atherosclerotic plaque. By inhibiting these processes, vasostatin-II may help to slow the progression of atherosclerotic lesions. inrc.it It has been noted that while both vasostatin-1 and vasostatin-2 appear to suppress human VSMC migration, only vasostatin-2 has been shown to reduce human VSMC proliferation. inrc.it
Modulation of Extracellular Matrix Protein Synthesis (e.g., Elastin (B1584352), Collagen)
The extracellular matrix (ECM) provides structural integrity to the blood vessel wall, and its composition is dynamically regulated by VSMCs. An alteration in the balance of ECM proteins, such as elastin and collagen, can affect the elasticity and stability of the vessel wall.
Studies have shown that vasostatin-II, along with vasostatin-1, can modulate the synthesis of key ECM proteins by VSMCs. inrc.it Specifically, both vasostatins have been found to induce the expression of elastin, a protein that imparts elasticity to the arteries. inrc.it Conversely, they have been shown to suppress the expression of collagen-1 and collagen-2. inrc.it This differential regulation of ECM components suggests that vasostatin-II may play a role in preserving vascular elasticity and preventing the excessive fibrosis that is often associated with advanced atherosclerotic plaques. inrc.it
Preconditioning Mimicry and Cardioprotection in Isolated Heart Models
Ischemic preconditioning is a phenomenon where brief, non-lethal episodes of ischemia and reperfusion protect the myocardium from a subsequent, more prolonged ischemic insult. Some endogenous molecules can mimic this protective effect.
While detailed studies on preconditioning mimicry have largely focused on vasostatin-1, vasostatin-2 has also been identified as a cardioprotective agent. inrc.it Research on isolated rat hearts has shown that human recombinant vasostatin-1 can mimic the effects of ischemic preconditioning, reducing infarct size through a nitric oxide-dependent pathway. physiology.orgnih.govphysiology.org Vasostatin-2 has been shown to protect against ischemic myocardial damage and stimulate ischemia-induced angiogenesis. inrc.it Although the direct mimicry of preconditioning by vasostatin-II is an area requiring more specific investigation, its established protective effects on the myocardium in the context of ischemia are significant. inrc.it
Data Tables
Table 1: Effects of Vasostatin-II on Vascular Cell Biology
| Cell Type | Biological Process | Effect of Vasostatin-II | Reference |
| Macrophages | Phenotypic Polarization | Promotes shift from M1 to M2 phenotype | inrc.it |
| Vascular Smooth Muscle Cells (VSMCs) | Proliferation | Inhibition | inrc.itnih.gov |
| Vascular Smooth Muscle Cells (VSMCs) | Migration | Inhibition | inrc.itnih.gov |
| Vascular Smooth Muscle Cells (VSMCs) | Elastin Synthesis | Induction | inrc.it |
| Vascular Smooth Muscle Cells (VSMCs) | Collagen-1 Synthesis | Suppression | inrc.it |
| Vascular Smooth Muscle Cells (VSMCs) | Collagen-2 Synthesis | Suppression | inrc.it |
Table 2: Cardioprotective Effects of Vasostatins in Ischemic Models
| Compound | Experimental Model | Observed Effect | Reference |
| Vasostatin-1 | Isolated Rat Heart | Mimics ischemic preconditioning, reduces infarct size | physiology.orgnih.govphysiology.org |
| Vasostatin-2 | General Ischemic Models | Protects against ischemic myocardial damage, stimulates angiogenesis | inrc.it |
Advanced Research Methodologies for Vasostatin Ii Studies
In Vitro Cell Culture Systems
In vitro models are fundamental for studying the direct effects of vasostatin II on specific cell types involved in vascular biology. These controlled environments allow for detailed analysis of cellular responses and signaling pathways.
Primary Endothelial Cells (e.g., HUVEC, hAECs)
Primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) and Human Aortic Endothelial Cells (hAECs), are principal models for studying angiogenesis. mdpi.comresearchgate.net HUVECs are widely used due to their accessibility and robust in vitro characteristics, including the ability to form capillary-like tube structures. mdpi.comnih.gov They serve as a valuable tool to explore the anti-angiogenic potential of substances like this compound. mdpi.com Studies have shown that this compound can inhibit the viability of HUVECs and induce apoptosis, particularly under conditions of oxygen deprivation. mdpi.com Furthermore, it has been observed to counteract the pro-angiogenic effects of Vascular Endothelial Growth Factor (VEGF), a key driver of blood vessel formation. mdpi.com
hAECs, isolated from the aorta, provide a model that is highly relevant for studying vascular changes in preclinical stages of diseases. researchgate.net Both HUVECs and hAECs exhibit similar cellular characteristics in standard two-dimensional cultures, making them comparable for many experimental purposes. researchgate.net The use of these primary cells allows for the investigation of this compound's impact on fundamental endothelial cell functions.
Vascular Smooth Muscle Cell Lines
Vascular smooth muscle cells (VSMCs) are critical in the development and progression of atherosclerosis. nih.govnih.gov In vitro studies using human VSMC lines have demonstrated that this compound plays a significant role in modulating their behavior. Research has shown that this compound expression is notably lower in VSMCs from atherosclerotic patients compared to healthy donors. nih.gov
Overexpression of this compound in VSMC cultures leads to a marked inhibition of cell proliferation and migration, two key processes in the formation of atherosclerotic plaques. nih.gov Additionally, this compound has been found to suppress the release of inflammatory cytokines and reduce the expression of soluble adhesion molecules in VSMCs. nih.gov These findings highlight the potential of this compound to counteract the pathological changes in VSMCs associated with atherosclerosis.
Monocyte and Macrophage Cell Lines (e.g., THP-1 Cells, U937 Cells)
Monocytic cell lines like THP-1 and U937 are extensively used as models to study the roles of monocytes and macrophages in inflammation, a key component of vascular diseases. mdpi.comnih.govplos.org These cell lines can be differentiated into macrophage-like cells, which mimic the behavior of primary human macrophages. rjeid.com Although both are valuable, THP-1 and U937 cells originate from different types of leukemia and can exhibit distinct responses to stimuli. nih.govnih.gov For instance, THP-1 derived macrophages tend to show a more pro-inflammatory (M1) phenotype, while U937 derived macrophages are more skewed towards an anti-inflammatory (M2) phenotype. nih.gov The selection between these cell lines often depends on the specific research question regarding this compound's immunomodulatory effects.
Functional Assays (e.g., Cell Proliferation, Migration, Adhesion, Tube Formation, Cytokine Release)
A variety of functional assays are employed to quantify the effects of this compound on cellular processes.
Cell Proliferation Assays: These assays, such as those using EdU (5-ethynyl-2'-deoxyuridine), measure the rate of cell division. mdpi.com Studies have consistently shown that this compound inhibits the proliferation of endothelial cells and vascular smooth muscle cells. mdpi.comnih.govnih.gov
Migration Assays: Techniques like the scratch wound assay or transwell assays are used to assess the ability of cells to move. frontiersin.org this compound has been found to inhibit the migration of VSMCs. nih.gov
Adhesion Assays: These experiments measure the binding of cells to extracellular matrix components or to each other. Research indicates that this compound can decrease the adhesion of vascular smooth muscle cells. nih.gov
Tube Formation Assays: In this assay, endothelial cells are cultured on a basement membrane matrix (like Matrigel) where they form capillary-like structures. This compound has been shown to inhibit VEGF-induced tube formation in HUVECs in a dose-dependent manner. mdpi.com
Cytokine Release Assays: These assays measure the levels of inflammatory mediators released by cells. Studies have demonstrated that overexpression of this compound significantly inhibits the release of inflammatory cytokines from VSMCs. nih.gov
Table 1: Summary of In Vitro Functional Assay Findings for this compound
| Functional Assay | Cell Type | Observed Effect of this compound | Key Findings |
|---|---|---|---|
| Cell Proliferation | HUVEC, VSMC | Inhibition | Reduces the rate of cell division, counteracting a key process in angiogenesis and atherosclerosis. mdpi.comnih.govnih.gov |
| Cell Migration | VSMC | Inhibition | Impairs the movement of vascular smooth muscle cells, relevant to plaque formation. nih.gov |
| Cell Adhesion | VSMC | Inhibition | Decreases the ability of vascular smooth muscle cells to adhere. nih.gov |
| Tube Formation | HUVEC | Inhibition | Prevents the formation of capillary-like structures by endothelial cells. mdpi.com |
| Cytokine Release | VSMC | Inhibition | Suppresses the secretion of inflammatory molecules from vascular smooth muscle cells. nih.gov |
In Vivo Animal Models and Physiological Assessments
While in vitro studies provide crucial molecular insights, in vivo animal models are indispensable for understanding the physiological and pathological effects of this compound in a complex living system. ijrpc.com
Genetically Engineered Mouse Models (e.g., Apolipoprotein E-Deficient Mice)
Genetically engineered mouse models are powerful tools for studying human diseases. d-nb.info The apolipoprotein E-deficient (apoE-/-) mouse is a particularly relevant model for atherosclerosis research. d-nb.infotaconic.com These mice spontaneously develop high levels of cholesterol in their blood and form atherosclerotic lesions that are structurally similar to those found in humans, even on a standard diet. d-nb.info This makes the apoE-/- mouse an excellent model to investigate the role of factors like this compound in the development and progression of atherosclerosis in a physiological context. d-nb.info The model allows for the study of how this compound might influence lesion development, inflammation, and lipid metabolism within the complex environment of an intact cardiovascular system.
Ischemia/Reperfusion Models
To investigate the therapeutic potential of this compound in conditions of reduced blood flow, researchers utilize several preclinical models of ischemia/reperfusion injury. These models are crucial for understanding the compound's effects on tissue damage and recovery.
Diabetic Hindlimb Ischemia in Mice: This model is employed to study peripheral artery disease, a common complication of diabetes. In this model, the femoral artery of a diabetic mouse is ligated to induce ischemia in the hindlimb. oup.com Subsequent administration of recombinant this compound has been shown to promote angiogenesis, the formation of new blood vessels, in the ischemic limb. oup.comresearchgate.netnih.gov This suggests a potential role for this compound in treating critical limb ischemia in diabetic patients.
Myocardial Ischemia in Mice: To explore the effects of this compound on the heart, a mouse model of myocardial infarction is used. This involves the ligation of a coronary artery to induce a heart attack. oup.com Studies have demonstrated that this compound can increase angiogenesis in the ischemic myocardium, potentially improving heart function after an ischemic event. oup.comresearchgate.netnih.gov
Rat Isolated Heart (Langendorff Model): This ex vivo model allows for the study of cardiac function in a controlled environment, independent of systemic influences. While specific studies on this compound using this model are not detailed in the provided results, it is a standard tool for investigating the direct effects of compounds on heart muscle and coronary vessels during ischemia and reperfusion. inrc.it Research on the broader family of vasostatins has utilized this model to demonstrate protective effects against ischemia/reperfusion-induced myocardial dysfunction. inrc.it
The following table summarizes the key findings from these ischemia/reperfusion models.
| Model | Key Findings |
| Diabetic Hindlimb Ischemia (Mice) | This compound promotes angiogenesis in the ischemic limb. oup.comresearchgate.netnih.gov |
| Myocardial Ischemia (Mice) | This compound increases angiogenesis in the ischemic myocardium. oup.comresearchgate.netnih.gov |
| Rat Isolated Heart (Langendorff) | The broader vasostatin family protects against myocardial dysfunction from ischemia/reperfusion. inrc.it |
Inflammatory Models
The anti-inflammatory properties of this compound are investigated using various in vivo models that mimic inflammatory processes.
Mouse Ear Swelling Test: This model, often induced by contact hypersensitivity reactions, is used to assess the ability of a compound to reduce inflammation. nih.gov Studies using a related compound, vasostatin, have shown a significant reduction in edema formation, plasma leakage, and inflammation-associated vascular remodeling in this model. nih.gov This suggests that vasostatins can inhibit key aspects of the inflammatory response.
Imaging Techniques
Advanced imaging techniques are indispensable for visualizing and quantifying the physiological effects of this compound in real-time.
Laser Doppler Imaging: This non-invasive technique is used to measure blood flow and perfusion in tissues. In studies involving the diabetic hindlimb ischemia model, laser Doppler imaging has been instrumental in demonstrating that the administration of exogenous this compound significantly increases limb perfusion. oup.comnih.gov
Intravital Microscopy: This high-resolution imaging technique allows for the direct observation of cellular processes within the microcirculation of a living animal. Intravital microscopy has been used to show that this compound can suppress the adhesion of leukocytes to the walls of mesenteric arteries in mouse models of atherosclerosis. nih.govthieme-connect.com This provides direct visual evidence of the anti-inflammatory effects of this compound at the cellular level. nih.gov
Molecular and Biochemical Techniques
A variety of molecular and biochemical techniques are employed to produce and characterize this compound, as well as to elucidate its mechanisms of action at the molecular level.
Recombinant this compound Protein Expression and Purification
To obtain sufficient quantities of this compound for research purposes, recombinant protein expression systems are utilized.
Escherichia coli (E. coli): E. coli is a commonly used host for producing recombinant proteins due to its rapid growth and well-understood genetics. researchgate.net this compound has been successfully expressed in E. coli, often as a fusion protein to enhance stability and purification. nih.gov However, this can sometimes lead to the formation of insoluble inclusion bodies, requiring denaturation and refolding steps to obtain the active protein. researchgate.netresearchgate.net
Pichia pastoris: This methylotrophic yeast is another popular expression system, particularly for proteins that require post-translational modifications. A fragment of human vasostatin has been constitutively expressed in Pichia pastoris, yielding a bioactive protein. nih.gov
The table below outlines common methods for recombinant this compound production.
| Expression System | Key Features |
| Escherichia coli | Rapid growth, high yield, potential for inclusion body formation. researchgate.netnih.govresearchgate.net |
| Pichia pastoris | Capable of post-translational modifications, used for expressing vasostatin fragments. nih.gov |
Quantitative Gene Expression Analysis
To understand how this compound influences cellular function, researchers analyze its effects on gene expression.
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific genes. Studies have used qRT-PCR to show that this compound expression is downregulated in vascular smooth muscle cells from patients with atherosclerosis. nih.govosti.gov Conversely, overexpression of this compound has been shown to inhibit the release of inflammatory cytokines. nih.gov In inflammatory models, qRT-PCR has been used to measure the expression of genes involved in inflammation, such as angiopoietin-2. researchgate.net
RNA Sequencing (RNA-Seq): This high-throughput method provides a comprehensive analysis of the entire transcriptome. RNA-seq has been employed to clarify the mechanisms of this compound's effects in endothelial cells and macrophages, verifying an angiotensin-converting enzyme 2 (ACE2)-mediated induction of angiogenesis in ischemic tissues. oup.comresearchgate.netnih.gov
Protein Characterization and Quantification
A suite of techniques is used to characterize the structure and quantify the levels of this compound and other related proteins.
Western Blot: This technique is used to detect and quantify specific proteins in a sample. Western blotting has been used to confirm the expression of recombinant this compound and to assess its levels in tissues and cells. nih.govosti.gov
Immunofluorescence: This method uses fluorescently labeled antibodies to visualize the localization of specific proteins within cells and tissues. While not explicitly detailed for this compound in the provided results, it is a standard technique for protein localization studies.
Mass Spectrometry for Post-Translational Modifications: Mass spectrometry is a powerful tool for identifying and characterizing proteins, including any post-translational modifications (PTMs) they may have. aston.ac.ukbiorxiv.orgnih.gov PTMs, such as phosphorylation and glycosylation, can significantly affect a protein's function. researchgate.net Electrospray mass spectrometry has been used to characterize this compound purified from bovine chromaffin granules, revealing that it is partially phosphorylated at the Ser81 position. nih.gov This phosphorylation is thought to be involved in the processing of this compound to form vasostatin I. nih.gov
Protease Activity Assays for Chromogranin A Processing
The generation of this compound (the N-terminal 1-113 fragment of chromogranin A) is a result of specific, post-translational proteolytic processing of its precursor, chromogranin A (CgA). nih.gov Investigating this process requires robust protease activity assays to identify the involved enzymes and characterize their cleavage activity. The processing of CgA is often tissue-specific, which may be influenced by the differential expression of proteases and local environmental factors like pH. nih.govviamedica.pl
Assays to study CgA processing can be conducted in vitro using purified components or within cellular models. A common in vitro approach involves incubating full-length CgA with a specific protease and analyzing the resulting fragments. For instance, the co-incubation of radioisotope-labeled CgA with the protease plasmin, followed by analysis via SDS-PAGE, demonstrated a decrease in the full-length CgA, indicating cleavage. nih.gov The identity of the resulting fragments, such as this compound, can be confirmed using techniques like tandem mass spectrometry. nih.gov
The primary enzymes responsible for the initial proteolytic processing of CgA before secretion are proprotein convertases PC1/3 and PC2. viamedica.pl These are calcium-activated serine endoproteases that function optimally in the acidic environment of secretory granules in neuroendocrine cells. viamedica.pl Other proteases implicated in CgA processing, either intracellularly or extracellularly, include cathepsin L, kallikrein, and plasmin. nih.govviamedica.pl In the bloodstream, thrombin can also cleave CgA. viamedica.pl
To precisely quantify the enzymatic activity, researchers often use synthetic peptide substrates that mimic the CgA cleavage site for a particular protease. These substrates are typically labeled with a fluorophore and a quencher. Upon cleavage of the peptide bond by the protease, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence that is proportional to the enzyme's activity.
Table 1: Key Proteases in Chromogranin A Processing
| Protease | Location of Activity | Type of Protease | Role in CgA Processing | Citation |
|---|---|---|---|---|
| Proprotein Convertase 1/3 (PC1/3) | Intracellular (Secretory Granules) | Serine Endoprotease | Main enzyme for initial processing of proproteins like CgA. | viamedica.pl |
| Proprotein Convertase 2 (PC2) | Intracellular (Secretory Granules) | Serine Endoprotease | Works alongside PC1/3 in processing CgA in endocrine and neuroendocrine cells. | viamedica.pl |
| Cathepsin L | Intracellular (Lysosomes, Secretory Granules) | Cysteine Endoprotease | Colocalizes with CgA in chromaffin cell secretory granules and can process it. | nih.govviamedica.pl |
| Plasmin | Extracellular | Serine Endoprotease | Extracellularly cleaves CgA in the local environment of chromaffin cells and in the bloodstream. | nih.govviamedica.pl |
| Kallikrein | Extracellular | Serine Protease | Involved in the extracellular cleavage of CgA. | nih.gov |
| Thrombin | Extracellular (Bloodstream) | Serine Endoprotease | Can cleave CgA in the bloodstream, in addition to its role in coagulation. | viamedica.pl |
Computational and Bioinformatic Approaches
Computational and bioinformatic methods are indispensable for modern research on this compound, enabling the analysis of large biological datasets to predict structure, infer function, and understand its complex role in biological pathways. nih.govresearchgate.net These approaches integrate data from genomics, proteomics, and structural biology to build predictive models and derive new knowledge. nih.govroutledge.com
Structural Prediction and Sequence Analysis
Understanding the three-dimensional structure of this compound is crucial for elucidating its function and mechanism of action. Computational structural biology provides tools for predicting a protein's structure from its amino acid sequence. mdpi.com
Sequence analysis is the foundational step. Tools like the Basic Local Alignment Search Tool (BLAST) are used to compare the amino acid sequence of this compound against vast protein databases to find homologous proteins with known structures. mdpi.compreprints.org This is essential for comparative or homology modeling, a computational technique that builds a 3D model of a target protein based on the experimentally determined structure of a related protein (the "template"). mdpi.compreprints.org
For de novo predictions or more detailed analysis, specialized web servers and algorithms are employed. PROTEUS2, for example, is a comprehensive protein structure prediction server that integrates multiple prediction methods. proteus2.ca It can predict secondary structure elements (like alpha-helices and beta-sheets), signal peptides, and transmembrane domains, and generate 3D models. proteus2.ca Such analyses have been critical in identifying key structural features of this compound, such as the alpha-helical structure of the sequence spanning residues 38-54 and the disulfide bridge formed between cysteine residues at positions 17 and 38, which creates a functionally important loop. inrc.it
Table 2: Bioinformatic Tools for this compound Analysis
| Tool/Method | Application in this compound Research | Description | Citation |
|---|---|---|---|
| BLAST (Basic Local Alignment Search Tool) | Sequence Homology | Identifies proteins with similar amino acid sequences to this compound, which can infer evolutionary relationships and provide templates for modeling. | mdpi.compreprints.org |
| Homology Modeling | 3D Structure Prediction | Constructs a three-dimensional model of this compound using the known structure of a homologous protein as a template. | mdpi.compreprints.org |
| PROTEUS2 | Comprehensive Structure Prediction | A web server that predicts secondary and tertiary protein structures from the amino acid sequence, bundling multiple analyses into one pipeline. | proteus2.ca |
| HHpred | Homology Detection | Uses HMM-HMM (Hidden Markov Model) comparison for sensitive detection of remote protein homology, aiding in template identification for structural modeling. | mdpi.compreprints.org |
Systems Biology Approaches for Pathway Elucidation
Systems biology aims to understand the complex, dynamic interactions of multiple molecular components within a biological system. nih.govnih.gov This approach is particularly valuable for elucidating the multifaceted roles of this compound, which is involved in diverse physiological and pathological processes such as angiogenesis and cardiovascular regulation. inrc.itmedscape.com Instead of studying single components in isolation, systems biology integrates high-throughput 'omics' data (e.g., genomics, transcriptomics, proteomics, metabolomics) to construct and analyze comprehensive biological networks. nih.govresearchgate.net
Specialized software tools are used to map large datasets onto established pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.gov An impact analysis approach can then be applied, which goes beyond simple statistical significance to consider factors like the magnitude of gene expression changes and the specific position and interactions of proteins within a pathway. nih.gov This allows for a more biologically meaningful interpretation of how this compound and its downstream effectors perturb cellular networks in health and disease. nih.gov By integrating diverse data types, systems biology provides a holistic view of the peptide's function, helping to identify key nodes in its network that could serve as novel therapeutic targets. researchgate.netfrontiersin.org
Interactions and Regulatory Networks of Vasostatin Ii
Cross-Talk with Other Chromogranin A-Derived Peptides
The proteolytic cleavage of chromogranin A (CgA) yields a variety of bioactive peptides, including vasostatin II (human CgA1-113), vasostatin I (human CgA1-76), catestatin (B549398) (human CgA352-372), and pancreastatin (B1591218) (human CgA250-301). frontiersin.orgscielo.brnih.govoup.comresearchgate.net These peptides often exhibit intricate and sometimes opposing functional relationships, creating a finely tuned regulatory system. frontiersin.orgnih.govresearchgate.net
Synergistic and Antagonistic Functional Relationships
The interplay between this compound and its sibling peptides from CgA demonstrates both synergistic and antagonistic actions, contributing to a balanced physiological response.
Synergistic Effects:
Anti-inflammatory and Atheroprotective Roles: this compound, alongside vasostatin I and catestatin, displays anti-inflammatory properties. frontiersin.orgresearchgate.netmdpi.com All three peptides can suppress the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in endothelial cells. mdpi.com This coordinated action helps to reduce the adhesion of leukocytes to the arterial wall, a critical step in the development of atherosclerosis. frontiersin.org Furthermore, both vasostatin I and this compound have been shown to suppress foam cell formation in macrophages, further contributing to their anti-atherosclerotic effects. inrc.it Chronic infusion of this compound, vasostatin I, or catestatin has been shown to suppress the development of atherosclerosis in animal models. mdpi.com
Cardioprotection: this compound, vasostatin I, and catestatin all contribute to protecting the myocardium from ischemia/reperfusion injury. mdpi.com
Antagonistic Effects:
Angiogenesis: While vasostatin I is recognized for its anti-angiogenic properties, this compound has been shown to promote angiogenesis, particularly in ischemic tissues. frontiersin.orgresearchgate.netoup.com This opposing action suggests a sophisticated regulatory mechanism where the specific cleavage of CgA can either inhibit or promote the formation of new blood vessels depending on the physiological context.
Vascular Smooth Muscle Cell (VSMC) Proliferation: this compound and catestatin have been found to suppress the proliferation of human vascular smooth muscle cells, a key event in atherogenesis. In contrast, vasostatin I does not appear to share this inhibitory effect on VSMC proliferation. mdpi.com However, all three peptides—this compound, vasostatin I, and catestatin—do suppress VSMC migration. mdpi.com
Immune Response: Pancreastatin is known to stimulate proinflammatory M1 macrophage polarization. frontiersin.orgresearchgate.netnih.gov Conversely, vasostatin I and catestatin promote an anti-inflammatory M2 macrophage phenotype. frontiersin.orgresearchgate.net While this compound also exerts anti-inflammatory effects by reducing pro-inflammatory cytokines, it may not directly induce M2 polarization. frontiersin.org This highlights a counter-regulatory mechanism within the CgA peptide family in modulating immune responses.
Table 1: Functional Relationships of CgA-Derived Peptides
| Function | This compound | Vasostatin I | Catestatin | Pancreastatin |
|---|---|---|---|---|
| VSMC Proliferation | Inhibits mdpi.com | No effect mdpi.com | Inhibits mdpi.com | Not evaluated mdpi.com |
| VSMC Migration | Inhibits mdpi.com | Inhibits mdpi.com | Inhibits mdpi.com | Not evaluated mdpi.com |
| Angiogenesis | Pro-angiogenic frontiersin.orgoup.com | Anti-angiogenic frontiersin.orgfrontiersin.org | Pro-angiogenic frontiersin.org | Not specified |
| Macrophage Polarization | Anti-inflammatory (M1 suppression) frontiersin.org | Anti-inflammatory (M2 polarization) frontiersin.orgresearchgate.net | Anti-inflammatory (M2 polarization) frontiersin.orgresearchgate.net | Pro-inflammatory (M1 polarization) frontiersin.orgresearchgate.net |
| Foam Cell Formation | Suppresses inrc.it | Suppresses mdpi.cominrc.it | Suppresses mdpi.com | Not evaluated mdpi.com |
Differential Effects Based on Proteolytic Cleavage Patterns
The specific biological activity observed is highly dependent on the pattern of proteolytic cleavage of the parent CgA molecule. scielo.brnih.govmdpi.com Enzymes such as plasmin, kallikrein, and various convertases cleave CgA at different sites to release these active peptides. scielo.brnih.gov
Reduced proteolytic activity, as seen in certain pathological states like diabetes and atherosclerosis, can lead to impaired generation of protective peptides like this compound from CgA. scielo.br This suggests that the regulation of CgA processing is a critical control point in cardiovascular health. The phosphorylation of CgA, such as at Ser-81 in bovine CgA, which is near the cleavage site for vasostatin I, may also influence the production of these peptides. inrc.it
Interplay with the Renin-Angiotensin System
This compound interacts with the renin-angiotensin system (RAS), a crucial regulator of blood pressure and cardiovascular function. This interplay adds another layer of complexity to its regulatory role.
This compound has been shown to promote angiogenesis and protect against ischemic heart failure through a mechanism involving angiotensin-converting enzyme 2 (ACE2). inrc.itresearchgate.netoup.comnih.gov ACE2 is a key enzyme in the RAS that counteracts the effects of angiotensin II (Ang II), a potent vasoconstrictor, by converting it to the vasodilator angiotensin-(1-7). inrc.it The pro-angiogenic effects of this compound in diabetic mice with hindlimb or myocardial ischemia are mediated by ACE2. researchgate.netoup.com
Furthermore, another CgA-derived peptide known as "vasoconstriction-inhibiting factor" (VIF) has been identified, which directly modulates the vasoconstrictive effects of Ang II by acting on the angiotensin II type 2 receptor (AT2R). mdpi.comahajournals.orgahajournals.org While distinct from this compound, the existence of VIF highlights the broader theme of CgA-derived peptides counter-regulating the RAS. This suggests a potential for this compound to indirectly influence RAS activity through shared pathways or by modulating the expression of RAS components.
Modulatory Influence on Inflammatory and Immune Signaling Pathways
This compound exerts significant modulatory effects on inflammatory and immune signaling pathways, contributing to its protective role in cardiovascular diseases. frontiersin.orgmdpi.comencyclopedia.pub
Reduction of Pro-inflammatory Cytokines and Adhesion Molecules: this compound has been shown to markedly decrease the levels of pro-inflammatory markers in aortic tissues, including tumor necrosis factor-alpha (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and VCAM-1. frontiersin.orgencyclopedia.pubnih.govnih.gov Overexpression of this compound in vascular smooth muscle cells inhibits the release of TNF, hsCRP, and IL-1β. frontiersin.orgnih.gov This reduction in inflammatory mediators leads to decreased leukocyte adhesion to the arterial wall and inhibits the recruitment of inflammatory monocytes and macrophages to sites of inflammation. frontiersin.orgencyclopedia.pubnih.gov
Inhibition of Inflammatory Cell Recruitment: Mechanistically, this compound suppresses the adhesion of leukocytes to the arterial wall and significantly decreases the recruitment of inflammatory monocytes/macrophages. encyclopedia.pubnih.gov This action is crucial in mitigating the inflammatory cascade that drives atherosclerosis.
Macrophage Phenotype Modulation: While vasostatin I and catestatin are known to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype, this compound's primary anti-inflammatory action appears to be the suppression of M1 macrophage activity and their associated pro-inflammatory cytokine secretion. frontiersin.orginrc.it It has been shown to induce a shift from an M1 to a pro-angiogenic M2 phenotype in ischemic tissue, an effect modulated by ACE2. researchgate.net
Theoretical Frameworks and Conceptual Advances in Vasostatin Ii Research
Vasostatin II within the Framework of Granin-Derived Bioregulatory Peptides
This compound is a biologically active peptide derived from the proteolytic processing of Chromogranin A (CgA), a member of the granin family of acidic secretory proteins. nih.govoup.com The granin family, which also includes Chromogranin B and Secretogranin II, consists of proteins located in the secretory granules of neuroendocrine and endocrine cells. nih.govinrc.it These proteins serve as prohormones, undergoing cleavage to generate a variety of smaller peptides with distinct and sometimes opposing biological activities. nih.govfrontiersin.org
CgA itself is a precursor to several functional peptides, including vasostatin I, catestatin (B549398), pancreastatin (B1591218), and chromofungin, in addition to this compound. frontiersin.orgmdpi.com These peptides are crucial for maintaining homeostasis and are involved in a wide array of physiological processes such as the regulation of cardiovascular function, inflammation, and immunity. frontiersin.orgfrontiersin.org this compound is the longest of the N-terminal fragment-derived peptides of CgA and encompasses the entire sequence of vasostatin I. frontiersin.org The differential processing of CgA can lead to peptides with antagonistic effects; for instance, while full-length CgA appears to inhibit angiogenesis, this compound can be pro-angiogenic, whereas vasostatin I is anti-angiogenic. frontiersin.org This highlights the complexity of the regulatory network governed by granin-derived peptides.
The table below lists key peptides derived from Chromogranin A and their primary functions.
| Peptide | Precursor Protein | Primary Function(s) |
| This compound | Chromogranin A | Modulates vascular remodeling, angiogenesis, and inflammation. inrc.itresearchgate.net |
| Vasostatin I | Chromogranin A | Anti-inflammatory, anti-angiogenic. inrc.itfrontiersin.org |
| Catestatin | Chromogranin A | Inhibits catecholamine release, anti-inflammatory, modulates cardiovascular function. frontiersin.orgmdpi.com |
| Pancreastatin | Chromogranin A | Inhibits insulin (B600854) secretion, pro-inflammatory. frontiersin.orgmdpi.com |
| Chromofungin | Chromogranin A | Antifungal, anti-inflammatory. frontiersin.org |
Models of this compound's Role in Endothelial and Vascular Remodeling Processes
This compound plays a multifaceted role in the remodeling of endothelial and vascular tissues, with its effects being context-dependent. It has been shown to influence key cellular processes involved in tissue repair and pathology, such as cell proliferation, migration, and inflammation.
In the context of vascular health, this compound, along with vasostatin I, contributes to atheroprotective effects. inrc.itmdpi.com Both peptides can suppress the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in human vascular endothelial cells, which are critical steps in the development of atherosclerosis. inrc.itmdpi.com Furthermore, both vasostatins suppress the migration of human vascular smooth muscle cells (VSMCs), a key event in vascular remodeling. inrc.itmdpi.com However, only vasostatin-2 has been observed to reduce human VSMC proliferation and the secretion of inflammatory cytokines. inrc.it
Recent research has highlighted the pro-angiogenic capabilities of this compound, particularly in the context of ischemia. inrc.itresearchgate.net In diabetic mouse models of hindlimb or myocardial ischemia, administration of vasostatin-2 promoted angiogenesis. researchgate.net This pro-angiogenic effect is thought to be mediated, at least in part, by the angiotensin-converting enzyme 2 (ACE2). inrc.itresearchgate.net Studies have also shown that vasostatin-2 can induce a shift in macrophage polarization from a pro-inflammatory M1 phenotype to a pro-angiogenic M2 phenotype, further contributing to tissue repair. researchgate.net Conversely, some initial reports suggested that vasostatin-2 could inhibit the proliferation of endothelial cells and reduce tumor growth in vivo. researchgate.net This apparent discrepancy suggests that the effects of this compound on angiogenesis may be influenced by the specific physiological or pathological environment.
The following table summarizes key research findings on the effects of this compound on endothelial and vascular cells.
| Cellular Process | Effect of this compound | Cell Type | Key Findings |
| Adhesion Molecule Expression | Suppression | Human Vascular Endothelial Cells | Suppresses VCAM-1 and ICAM-1 expression. inrc.itmdpi.com |
| Cell Migration | Suppression | Human Vascular Smooth Muscle Cells | Inhibits migration. inrc.itmdpi.com |
| Cell Proliferation | Reduction | Human Vascular Smooth Muscle Cells | Decreases proliferation. inrc.it |
| Inflammatory Cytokine Secretion | Reduction | Human Vascular Smooth Muscle Cells | Reduces secretion of inflammatory cytokines. inrc.it |
| Angiogenesis | Promotion | Diabetic Mouse Models (Ischemia) | Stimulates ischemia-induced angiogenesis via ACE2. inrc.itresearchgate.net |
| Macrophage Polarization | M2 Shift | Ischemic Tissue | Induces a shift from M1 to pro-angiogenic M2 phenotype. researchgate.net |
Future Directions and Emerging Avenues in Vasostatin Ii Research
Identification of Undiscovered Receptors and Binding Partners
A significant gap in the current understanding of vasostatin II biology is the definitive identification of its specific cell surface receptors. While its downstream effects are well-documented, the primary molecular targets that initiate its signaling cascades are largely unknown. The peptide is known to modulate pathways involving angiotensin-converting enzyme 2 (ACE2), but whether this is a direct binding interaction or an indirect regulatory effect is yet to be fully elucidated. inrc.itnih.gov
Future research must prioritize the identification of high-affinity receptors and binding partners for this compound on target cells like endothelial cells, vascular smooth muscle cells (VSMCs), and macrophages. inrc.it Methodologies such as affinity chromatography, co-immunoprecipitation coupled with mass spectrometry, and yeast two-hybrid screening could be employed using recombinant this compound as bait. Uncovering these binding partners is a critical step, as it would unlock a more precise understanding of how this compound initiates its diverse cellular responses, from attenuating inflammation to promoting angiogenesis. oup.comnih.gov Furthermore, identifying these receptors could pave the way for designing targeted therapeutics that can specifically mimic or block this compound activity.
Investigation of Tissue-Specific and Pathophysiological Context-Dependent Activities
Current evidence strongly suggests that the functional outcomes of this compound activity are highly dependent on the specific tissue and the prevailing pathophysiological conditions. For instance, while it exhibits anti-proliferative effects on VSMCs in the context of atherosclerosis, it concurrently promotes angiogenesis in ischemic tissues. nih.govnih.gov This functional duality highlights the complexity of its regulatory roles.
Future studies should systematically investigate these context-dependent activities. This will require the use of sophisticated animal models that replicate specific human diseases, such as diabetic models of hindlimb and myocardial ischemia where this compound has been shown to promote angiogenesis. nih.govoup.com In the context of atherosclerosis, this compound has been shown to inhibit the expression of adhesion molecules on endothelial cells and reduce inflammatory cytokine release from VSMCs. inrc.itnih.gov Understanding how this compound differentially signals in an inflammatory, atherosclerotic environment versus an ischemic, pro-angiogenic one is a key research priority. Comparative studies analyzing its effects on different vascular beds and in various states of disease (e.g., acute inflammation vs. chronic ischemia) will be crucial for clarifying its precise roles and therapeutic windows.
| Cell Type | Observed Effect of this compound | Pathophysiological Context | Reference |
| Endothelial Cells | Attenuates TNF-α, Angiotensin II, and oxLDL-induced expression of adhesion molecules. | Atherosclerosis, Inflammation | oup.comoup.com |
| Endothelial Cells | Promotes angiogenesis via ACE2. | Ischemia in diabetic models | nih.gov |
| Vascular Smooth Muscle Cells (VSMCs) | Inhibits proliferation and migration. | Atherosclerosis | inrc.itnih.gov |
| Vascular Smooth Muscle Cells (VSMCs) | Inhibits inflammatory cytokine release. | Atherosclerosis | inrc.itnih.gov |
| Monocytes/Macrophages | Reduces monocyte/macrophage recruitment. | Atherosclerosis | inrc.it |
Development of Advanced Experimental Probes and Tools for Mechanistic Elucidation
Progress in understanding the molecular mechanisms of this compound has been hampered by a lack of specific and robust experimental tools. To overcome this, the development of advanced probes is essential. This includes the synthesis of fluorescently or radioactively labeled this compound analogues that can be used for receptor binding assays, cellular uptake studies, and in vivo imaging to track its biodistribution.
Furthermore, the generation of high-affinity monoclonal antibodies specific to this compound is a high-priority objective. Such antibodies would be invaluable for a variety of applications, including accurate quantification in biological fluids, immunohistochemical localization in tissues, and for use in functional blocking experiments to probe its physiological roles. Additionally, leveraging gene-editing technologies like CRISPR-Cas9 to modulate the expression of its parent protein, chromogranin A, or its potential binding partners in specific cell types will provide powerful tools for dissecting its signaling pathways with high precision.
Integration of Multi-Omics Data for a Holistic Understanding of this compound Biology
To fully appreciate the complex biological network regulated by this compound, a systems biology approach is necessary. The integration of various "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—will provide a comprehensive, unbiased view of the cellular processes it influences. nih.govnih.govceon.rs For example, RNA-sequencing has already been instrumental in identifying the ACE2-mediated pathway for this compound-induced angiogenesis. nih.gov
Future studies should expand on this by performing global proteomic and metabolomic analyses on cells or tissues treated with this compound under different conditions. nih.gov This could reveal novel signaling pathways, downstream effector molecules, and metabolic shifts that are currently unrecognized. By combining these multi-omics datasets, researchers can construct detailed molecular interaction maps and identify key nodes that are critical for this compound's function. olink.comthermofisher.com This holistic approach is essential for moving beyond linear pathways and understanding the broader systemic impact of this multifaceted peptide.
Exploration of this compound's Role in Diverse Disease Models Beyond Cardiovascular Applications
A significant future direction is the exploration of this compound's role in cancer biology. Some studies on vasostatin, the N-terminal fragment of calreticulin (B1178941) which shares functional similarities, have shown it to be a potent endogenous inhibitor of angiogenesis that can suppress tumor growth. nih.govnih.gov Investigating whether this compound possesses similar anti-angiogenic or direct anti-tumor properties in various cancer models is a logical and promising next step. Additionally, its documented anti-inflammatory effects warrant investigation in models of chronic inflammatory diseases, such as autoimmune disorders or even certain neuroinflammatory conditions associated with neurological and psychiatric disorders. oup.comresearchgate.netmdpi.comnih.gov Exploring its function in these diverse disease contexts could uncover novel therapeutic applications for this compound or its mimetics.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for characterizing the molecular structure and functional domains of Vasostatin II?
- Methodological Guidance : Begin with recombinant protein expression systems (e.g., E. coli or mammalian cell lines) to produce this compound. Use circular dichroism (CD) spectroscopy for secondary structure analysis and surface plasmon resonance (SPR) to map ligand-binding domains. Validate purity via high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Include negative controls (e.g., scrambled peptide sequences) to confirm specificity .
- Data Analysis : Compare structural data with bioinformatics predictions (e.g., AlphaFold) to identify discrepancies. Use statistical tools like ANOVA to assess reproducibility across batches .
Q. How can in vitro models be optimized to study this compound's role in endothelial cell regulation?
- Experimental Design : Use human umbilical vein endothelial cells (HUVECs) or induced pluripotent stem cell (iPSC)-derived endothelial cells. Apply this compound at physiologically relevant concentrations (e.g., 10–100 nM) and measure outcomes like angiogenesis (tube formation assays) and nitric oxide production. Include a control group treated with a VEGF inhibitor to isolate this compound-specific effects .
- Confounding Variables : Account for batch-to-batch variability in cell lines and serum-free media composition. Normalize data to baseline apoptosis rates using flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
